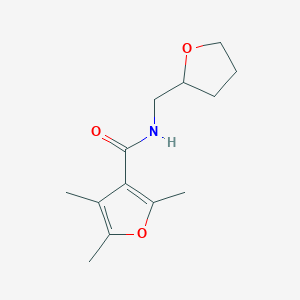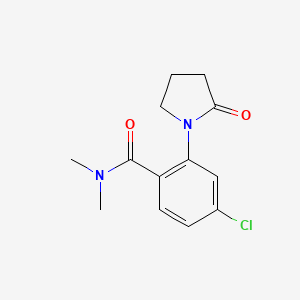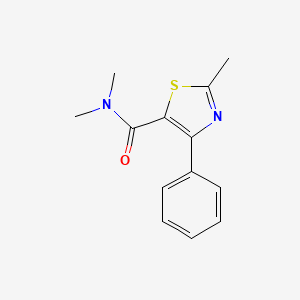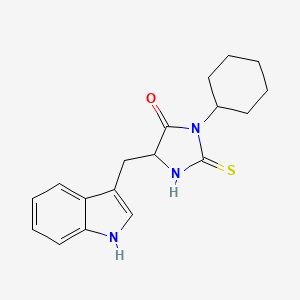
N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide is a heterocyclic compound that features a pyrazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrazole and pyridine moieties in its structure contributes to its diverse biological activities and makes it a valuable scaffold for drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyridine carboxamide group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a benzyl-substituted hydrazine and a suitable diketone can lead to the formation of the pyrazole ring. Subsequent reactions with pyridine-4-carboxylic acid or its derivatives yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes, efficient purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial synthesis.
化学反応の分析
Types of Reactions
N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or pyridine derivatives.
科学的研究の応用
N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(1-benzylpyrazol-4-yl)pyridine-3-carboxamide
- N-(1-benzylpyrazol-4-yl)pyridine-2-carboxamide
- N-(1-benzylpyrazol-4-yl)pyridine-4-sulfonamide
Uniqueness
N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the carboxamide group at the 4-position of the pyridine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
特性
IUPAC Name |
N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(14-6-8-17-9-7-14)19-15-10-18-20(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOBKXDVWDLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7522868.png)

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7522875.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7522876.png)

![N-[2-fluoro-5-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7522889.png)

![N-[[4-(phenylsulfamoyl)phenyl]methyl]acetamide](/img/structure/B7522909.png)
![4-methoxy-N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}benzamide](/img/structure/B7522917.png)
![N-[1-(4-fluorophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7522921.png)
![N-[(3,4-dichlorophenyl)methyl]-N,1-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7522927.png)

![5-(furan-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7522957.png)
